2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-7-8-4-11(18-2)12(19-3)6-10(8)20-14(17)9(7)5-13(15)16/h4,6H,5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGBBRMCALSESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-4-methylcoumarin with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions can lead to changes in cellular processes such as apoptosis, proliferation, and differentiation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Inferred based on structural analogs.
Biological Activity
2-(6,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a synthetic compound belonging to the class of chromenones, which are known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a chromenone moiety, which contributes to its biological properties. Its molecular formula is C15H16O6, and it has a molar mass of 278.26 g/mol. The structural features that may influence its biological activity include:
- Chromenone Core : Known for interactions with various biological targets.
- Methoxy Groups : Potentially enhance solubility and bioactivity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antioxidant Activity
The compound has demonstrated antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Activity
Studies have shown that similar compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This suggests that this compound may also possess such properties, making it a candidate for treating inflammatory conditions.
3. Anticancer Properties
Preliminary research indicates potential anticancer activity against various cancer cell lines. The mechanism may involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in inflammatory pathways or cancer cell proliferation.
- Signal Modulation : The compound could modulate signaling pathways related to cell survival and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Q & A
Q. How can researchers optimize the synthetic route for 2-(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid to improve yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process starting with substituted chromenone precursors. For example, hydrolysis of ester intermediates (e.g., ethyl or methyl esters) under acidic (HCl) or basic (NaHCO₃) conditions can yield the acetic acid derivative . Reaction optimization includes:
- Solvent selection : Ethanol or THF for solubility and stability.
- Catalysts : Piperidine or acetic acid for cyclization steps .
- Purification : Crystallization using AcOEt-hexane mixtures to achieve >95% purity .
Monitoring reaction progress via TLC or HPLC is critical to minimize side products.
Q. What analytical methods are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., CD₃OD as solvent) confirm substituent positions (e.g., methoxy, methyl, and acetic acid groups) .
- Mass spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (C₁₃H₁₂O₆, exact mass 264.21 g/mol) .
- X-ray crystallography : Resolves chromenone core geometry and hydrogen bonding patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., coumarin derivatives with anti-inflammatory or anticancer activity):
- Enzyme inhibition : Test acetylcholinesterase (AChE) or cyclooxygenase (COX) inhibition via in vitro IC₅₀ assays .
- Antioxidant activity : DPPH/ABTS radical scavenging assays to quantify EC₅₀ values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) with dose-response curves (IC₅₀ range: 10–50 µM) .
Advanced Research Questions
Q. What strategies can identify the molecular targets of this compound in disease pathways?
- Methodological Answer :
- Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD) to suspected targets like kinases or receptors .
- Gene knockdown/knockout : CRISPR-Cas9-mediated gene editing in cell models to confirm target relevance .
Q. How can structure-activity relationship (SAR) studies improve the compound’s therapeutic potential?
- Methodological Answer :
- Substituent modification : Synthesize derivatives with varied methoxy, methyl, or acetic acid groups to assess impact on bioactivity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical functional groups for AChE/COX binding .
- ADMET profiling : Evaluate logP, solubility, and metabolic stability in microsomal assays to prioritize lead candidates .
Q. What experimental models are suitable for evaluating in vivo efficacy and toxicity?
- Methodological Answer :
- Rodent models : Use LPS-induced inflammation or xenograft tumor models to test anti-inflammatory/anticancer activity .
- Dosing : Administer orally (10–50 mg/kg) or intraperitoneally, with plasma LC-MS monitoring for pharmacokinetics .
- Toxicity screening : Assess liver/kidney function (ALT, creatinine) and hematological parameters after 14-day repeated dosing .
Q. How can contradictory data (e.g., cytotoxicity vs. neuroprotective effects) be resolved?
- Methodological Answer :
- Dose-response analysis : Determine if effects are concentration-dependent (e.g., neuroprotection at low doses vs. cytotoxicity at high doses) .
- Mechanistic studies : Use RNA-seq to identify differentially expressed genes in treated cells, focusing on apoptosis vs. survival pathways .
- Cell-type specificity : Test primary neurons vs. cancer cells to clarify selective activity .
Q. What validation steps ensure reproducibility in bioactivity assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
